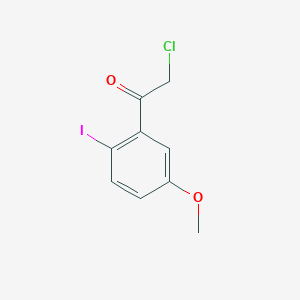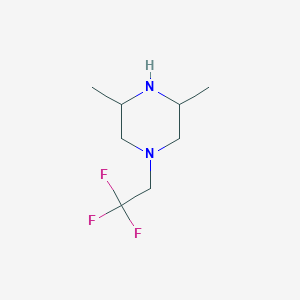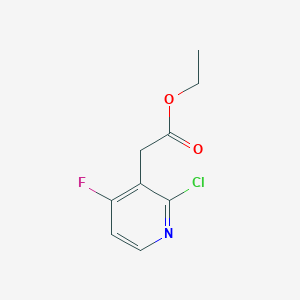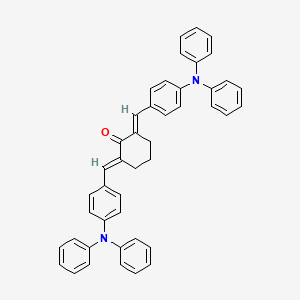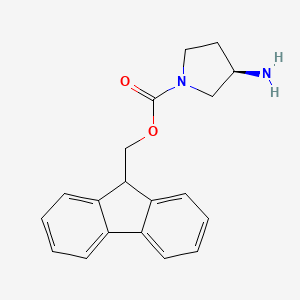
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate typically involves the following steps:
Fmoc Protection: The amino group of 3-aminopyrrolidine-1-carboxylate is protected using 9H-fluoren-9-ylmethyl chloroformate in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired Fmoc-protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: Industrial-scale purification methods such as crystallization and large-scale chromatography are employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.
Substitution: The free amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Various electrophiles can be used in the presence of a base to form substituted derivatives.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields 3-aminopyrrolidine-1-carboxylate.
Substituted Derivatives: Depending on the electrophile used, various substituted products can be obtained.
Applications De Recherche Scientifique
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate has several applications in scientific research:
Peptide Synthesis: Widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal.
Bioconjugation: Used in the preparation of bioconjugates for studying protein-protein interactions.
Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein functions.
Mécanisme D'action
The primary mechanism of action of 9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process and can be selectively removed under basic conditions, allowing for subsequent reactions to occur. This selective protection and deprotection enable the stepwise assembly of peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-fluoren-9-ylmethyl (2R,3R)-3-tert-butoxy-1-hydroxybutan-2-ylcarbamate
- 9H-fluoren-9-ylmethyl (2R,3R)-1,3-dihydroxy-2-butanylcarbamate
Uniqueness
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal.
Propriétés
Formule moléculaire |
C19H20N2O2 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H20N2O2/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2/t13-/m1/s1 |
Clé InChI |
BCWKNNDZLLBHEG-CYBMUJFWSA-N |
SMILES isomérique |
C1CN(C[C@@H]1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)
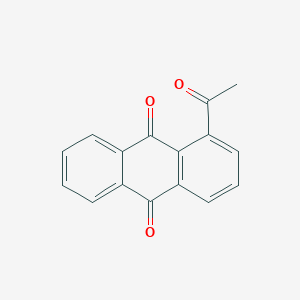
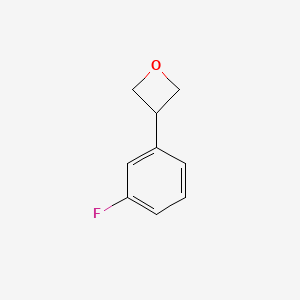
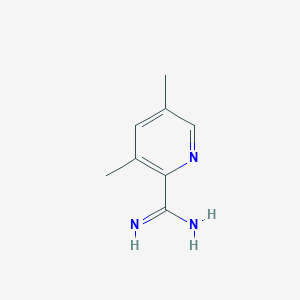
![8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B13129550.png)
![16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-](/img/structure/B13129553.png)
